1-Chloro-2-ethyl-3-iodobenzene
Description
Significance of Poly-Substituted Benzenes in Advanced Organic Chemistry
Poly-substituted benzenes, aromatic rings bearing multiple substituents, are core structural motifs in numerous natural products, pharmaceuticals, agrochemicals, and industrial chemicals. rsc.org Their importance lies in the fact that the function of these molecules is directly tied to the specific pattern of substituents on the benzene (B151609) core. rsc.org Consequently, the ability to synthesize diverse and highly functionalized benzenes is a primary focus in the field of organic chemistry. rsc.org These compounds serve as versatile building blocks for creating more complex molecular architectures. rsc.orgfiveable.me The synthesis of substituted aromatic compounds, including those with halogen and alkyl groups, is crucial for developing pharmaceuticals, agrochemicals, and specialty materials.
Overview of Synthetic Challenges for Highly Substituted Aromatic Scaffolds
The synthesis of highly substituted aromatic compounds presents several significant challenges for organic chemists. numberanalytics.com Key among these is achieving regioselectivity, which is the ability to control the exact position of incoming substituents on the aromatic ring. numberanalytics.comnumberanalytics.com This is particularly complex in systems that already contain multiple substituents, as their directing effects can conflict. libretexts.orglibretexts.org
Other challenges include:
Multi-step sequences: Introducing multiple functional groups often requires lengthy synthetic routes. rsc.org
Harsh reaction conditions: Some synthetic methods necessitate high temperatures, strong acids, or expensive metal catalysts. rsc.org
Limited substitution patterns: Certain substitution patterns are inherently difficult to achieve due to the electronic and steric influences of the existing groups. rsc.orgoregonstate.edu
Scalability: Transitioning a synthesis from a laboratory scale to industrial production can be problematic, requiring the development of efficient and cost-effective methods. numberanalytics.comnumberanalytics.com
Positioning of 1-Chloro-2-ethyl-3-iodobenzene within Contemporary Aromatic Chemistry Research
This compound is a poly-substituted aromatic compound that embodies the synthetic and conceptual challenges of modern organic chemistry. Its structure, featuring a chlorine atom, an ethyl group, and an iodine atom in a specific 1,2,3-arrangement on the benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of two different halogens (chloro and iodo) and an alkyl group (ethyl) provides multiple sites for further chemical transformations, such as cross-coupling reactions.
This compound and its isomers are utilized in various research applications. For instance, related structures like 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene are used in the synthesis of Dapagliflozin, a medication for diabetes. pharmaffiliates.comchemicalbook.com The study of such molecules contributes to the development of new synthetic methodologies and a deeper understanding of substituent effects in aromatic systems.
Fundamental Principles Governing Substituent Effects on Aromatic Reactivity
The reactivity of a substituted benzene ring is governed by the electronic and steric properties of its substituents. numberanalytics.com These effects determine both the rate of reaction (activation or deactivation) and the position of subsequent substitution (regioselectivity). lumenlearning.comfiveable.me
Electronic Effects:
Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bonds. libretexts.org Halogens, being more electronegative than carbon, exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. libretexts.org Alkyl groups are weakly electron-donating through induction.
Resonance Effect (Mesomeric Effect): This involves the donation or withdrawal of electrons through the pi (π) system of the aromatic ring. libretexts.org Halogens have lone pairs of electrons that can be donated to the ring via resonance, which can partially counteract their inductive withdrawal. libretexts.org
Steric Effects:
The size of the substituent can influence the accessibility of adjacent positions on the ring. numberanalytics.com Bulky groups can hinder the approach of a reagent to the ortho positions, making the para position more favorable for substitution. numberanalytics.com
Substituents are broadly classified as either activating or deactivating:
Activating groups increase the rate of electrophilic aromatic substitution compared to benzene. fiveable.melibretexts.org They are typically electron-donating and direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH) and alkyl (-R) groups. fiveable.me
Deactivating groups decrease the rate of reaction. fiveable.melibretexts.org They are generally electron-withdrawing and direct incoming electrophiles to the meta position. fiveable.me Carbonyl groups and nitro groups are examples of deactivating groups. lumenlearning.com Halogens are an exception, as they are deactivating yet direct ortho and para. lumenlearning.com
The interplay of these effects in a poly-substituted benzene like this compound dictates its chemical behavior and is a key consideration in planning its use in further synthetic steps.
Data Tables
Table 1: Physical and Chemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1369876-61-8 chem-space.com | C₈H₈ClI | 266.50 nih.gov |
| 1-Chloro-3-iodobenzene | 625-99-0 guidechem.com | C₆H₄ClI | 238.45 guidechem.com |
| 1-Ethyl-3-iodobenzene | 19164-77-3 nih.gov | C₈H₉I | 232.06 nih.gov |
| 1-Chloro-2-ethylbenzene (B1361349) | 89-96-3 chemeo.com | C₈H₉Cl | 140.61 chemeo.com |
Table 2: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
| -Cl (Chloro) | Deactivating lumenlearning.com | Ortho, Para lumenlearning.com |
| -I (Iodo) | Deactivating libretexts.org | Ortho, Para libretexts.org |
| -CH₂CH₃ (Ethyl) | Activating fiveable.me | Ortho, Para fiveable.me |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethyl-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYLBIBFHWULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369876-61-8 | |
| Record name | 1-chloro-2-ethyl-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Chloro 2 Ethyl 3 Iodobenzene and Congeneric Structures
Electrophilic Aromatic Substitution (EAS) Strategies for Regioselective Functionalization
Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the direct functionalization of the benzene (B151609) ring. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. For the synthesis of 1-chloro-2-ethyl-3-iodobenzene, a sequential halogenation and alkylation strategy is typically employed.
Sequential Halogenation Protocols
A common pathway to this compound involves the sequential introduction of the halogen atoms onto an ethylbenzene (B125841) precursor. This approach leverages the directing effects of the substituents to achieve the desired 1,2,3-trisubstituted pattern.
The initial step in this sequence would likely be the chlorination of ethylbenzene. The ethyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. Therefore, direct chlorination of ethylbenzene would yield a mixture of 1-chloro-2-ethylbenzene (B1361349) and 1-chloro-4-ethylbenzene.
To achieve the desired 1-chloro-2-ethyl substitution pattern as a major product, it is often necessary to start with a precursor that favors this regiochemistry or to employ specialized chlorinating agents and conditions that can influence the ortho/para ratio. The relative reactivity of the different positions on the ethylbenzene ring towards chlorination is influenced by both steric and electronic factors.
| Starting Material | Chlorination Product(s) | Directing Influence |
| Ethylbenzene | 1-Chloro-2-ethylbenzene, 1-Chloro-4-ethylbenzene | Ethyl group is an ortho-, para-director |
| 2-Ethylphenol | 6-Chloro-2-ethylphenol, 4-Chloro-2-ethylphenol | Hydroxyl and ethyl groups are ortho-, para-directors |
| 3-Chloroethylbenzene | 1,3-Dichloro-2-ethylbenzene, 1,5-dichloro-3-ethylbenzene, 1,3-dichloro-4-ethylbenzene | Chloro and ethyl groups have competing directing effects |
Once 1-chloro-2-ethylbenzene is obtained, the next step is iodination. The directing effects of both the chloro and ethyl groups must now be considered. The ethyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. In 1-chloro-2-ethylbenzene, the positions ortho and para to the ethyl group are positions 3, 4, and 6. The positions ortho and para to the chloro group are positions 3 and 5. The synergistic directing effect of both groups will strongly favor substitution at position 3.
Iodination is generally a less reactive process than chlorination or bromination and often requires an oxidizing agent to generate a more potent electrophilic iodine species. curlyarrows.com
Hypervalent iodine reagents are highly effective for the iodination of aromatic compounds. arkat-usa.orgacs.org Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂) can be used in the presence of I₂ to generate a strong electrophilic iodinating agent. uab.cat These reagents offer mild reaction conditions and high selectivity. princeton.edu The general mechanism involves the activation of I₂ by the hypervalent iodine compound to form a highly electrophilic species that is then attacked by the aromatic ring. Hypervalent iodine compounds have become popular in synthetic chemistry due to their low toxicity and metal-like reactivity, without the environmental concerns associated with heavy metals. princeton.edu
Transition metal catalysis provides another powerful tool for the iodination of arenes. thieme-connect.com Palladium-catalyzed reactions, for instance, can facilitate the C-H iodination of arenes using various iodine sources. chinesechemsoc.org These methods often exhibit high regioselectivity, which can be controlled by the choice of ligands and directing groups. researchgate.netnih.gov For example, iron(III) catalyzed iodination has been shown to be effective for a range of aromatic compounds, including those with deactivating groups. thieme-connect.com Copper-catalyzed methods have also been developed for the iodination of arylboronic acids and their esters. thieme-connect.com
| Iodination Method | Reagents | Key Features |
| Hypervalent Iodine | PhI(OAc)₂, I₂ | Mild conditions, high selectivity |
| Metal-Catalyzed | Pd(OAc)₂, NIS | High regioselectivity, often requires a directing group |
| Silver Salt-Mediated | Ag₂SO₄, I₂ | Can provide access to specific isomers |
| Direct Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | Harsher conditions, may lead to side products |
An alternative synthetic route would involve the alkylation of a dihalobenzene precursor, such as 1-chloro-3-iodobenzene. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. chemguide.co.uk This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com
In the case of 1-chloro-3-iodobenzene, both the chloro and iodo substituents are ortho-, para-directors. Therefore, Friedel-Crafts ethylation would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the existing halogens. The primary product would likely be this compound, as position 2 is activated by both the chloro and iodo groups. However, other isomers would also be formed. A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. libretexts.org
To circumvent some of the issues with direct alkylation, Friedel-Crafts acylation followed by reduction can be employed. This involves reacting the dihalobenzene with an acyl halide (e.g., propanoyl chloride) and a Lewis acid catalyst to introduce a ketone. The ketone is a meta-director, which can be useful for subsequent substitutions. The ketone can then be reduced to the corresponding ethyl group.
Iodination of Chloroethylbenzene Intermediates: Mechanistic Considerations and Reagent Selection
Directed Electrophilic Aromatic Substitution (DEAS)
Directed Electrophilic Aromatic Substitution (DEAS) is a cornerstone of aromatic chemistry, where substituents already present on a benzene ring dictate the position of subsequent electrophilic attacks. The outcome of these reactions is governed by the electronic nature (activating or deactivating) and steric bulk of the directing groups. fiveable.meucalgary.ca Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while most deactivating groups slow the reaction and direct to the meta position. fiveable.me Halogens are a notable exception, being deactivating yet ortho, para-directing. fiveable.me
For the synthesis of this compound, the directing effects of the three substituents—ethyl, chloro, and iodo—are paramount.
Ethyl group (-CH₂CH₃): An alkyl group that is weakly activating and an ortho, para-director.
Chloro group (-Cl): A halogen that is weakly deactivating and an ortho, para-director.
Iodo group (-I): A halogen that is weakly deactivating and an ortho, para-director.
The challenge in synthesizing a 1,2,3-trisubstituted benzene like the target compound lies in the fact that all substituents are ortho, para-directors. A direct, single-step electrophilic substitution on a disubstituted precursor is unlikely to yield the desired 1,2,3-isomer as the primary product due to conflicting directing effects and steric hindrance. youtube.comyoutube.com For instance, attempting to iodinate 1-chloro-2-ethylbenzene would likely result in substitution at the positions para to the chloro or ethyl groups, rather than the sterically hindered position between them.
Strategic Positioning of Halogens and Alkyl Groups via Multi-Step EAS
Given the limitations of a single DEAS step, a multi-step synthetic sequence is required. The order in which the substituents are introduced is critical to achieving the correct regiochemistry. ucalgary.calibretexts.org A successful synthesis must carefully manipulate the directing effects of the intermediates at each stage. libretexts.orgorganicchemistrytutor.com
A plausible retrosynthetic analysis for this compound might involve the following considerations:
Introduction of the Ethyl Group: Friedel-Crafts acylation followed by reduction is often preferred over direct alkylation to avoid polysubstitution and carbocation rearrangements. libretexts.org Starting with the acylation of benzene to form propiophenone, followed by a Clemmensen or Wolff-Kishner reduction, yields ethylbenzene. The ethyl group is an ortho, para-director for the next substitution.
Introduction of the Chloro Group: Chlorination of ethylbenzene would yield a mixture of ortho- and para-chloroethylbenzene. The ortho-isomer is the desired intermediate for the target compound.
Introduction of the Iodo Group: The final iodination of 1-chloro-2-ethylbenzene presents the main challenge. Both the ethyl and chloro groups direct to the para position (position 4) and their respective open ortho positions (positions 3 and 6). Iodination at the desired position 3 is disfavored due to steric hindrance from the adjacent ethyl and chloro groups.
An alternative strategy might involve using a blocking group or starting with a precursor where the directing effects align more favorably, which is then converted to the desired substituent. youtube.com For example, starting with a nitro group (a strong meta-director) can be used to force a specific substitution pattern, followed by reduction of the nitro group to an amine and subsequent conversion to the desired functionality via diazotization. libretexts.orgchegg.com
Table 1: Influence of Reaction Order in EAS
| Step 1 | Intermediate | Step 2 | Intermediate | Directing Effects for Step 3 |
|---|---|---|---|---|
| Ethylation | Ethylbenzene | Chlorination | o-Chloroethylbenzene | Ethyl (o,p), Chloro (o,p) |
| Chlorination | Chlorobenzene | Ethylation | o-Chloroethylbenzene | Chloro (o,p), Ethyl (o,p) |
This table illustrates how the sequence of electrophilic aromatic substitution reactions dictates the directing effects for subsequent functionalization, highlighting the strategic planning required for polysubstituted benzene synthesis.
Catalyst Systems for Enhanced Regioselectivity and Yield in EAS
The choice of catalyst in electrophilic aromatic substitution can significantly influence both the reaction rate and the regiochemical outcome. wikipedia.orgmasterorganicchemistry.com In Friedel-Crafts reactions and halogenations, Lewis acids are typically employed to generate a potent electrophile.
Friedel-Crafts Reactions: Strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃) are standard catalysts. wikipedia.org However, their high activity can sometimes lead to side reactions. Milder catalysts may be used for more control.
Halogenation: Iron(III) bromide (FeBr₃) for bromination and AlCl₃ or FeCl₃ for chlorination are commonly used. wikipedia.org Direct iodination of unactivated arenes is often difficult and may require an oxidizing agent (e.g., HNO₃) in addition to I₂ to generate the electrophilic iodine species.
To overcome the challenges of poor regioselectivity, particularly the preference for para substitution due to sterics, specialized catalyst systems have been developed. Shape-selective catalysts, such as zeolites, can be employed to favor the formation of a specific isomer. researchgate.netrsc.org The constrained pore structure of zeolites can sterically hinder the formation of bulkier isomers, thereby enhancing the yield of the desired product, often the less sterically demanding para isomer. rsc.org While typically used to maximize para selectivity, the principles of steric control are relevant. In some cases, high regioselectivity can be achieved through careful selection of catalysts that interact with substituents on the ring. acs.orgorganic-chemistry.org
Organometallic Approaches for Selective Aryl Functionalization
Organometallic chemistry offers powerful alternatives to classical EAS for the regioselective synthesis of polysubstituted aromatics, often allowing for the formation of substitution patterns that are difficult to achieve otherwise. tandfonline.comuchicago.edu
Halogen-Metal Exchange Reactions: Utility for Introducing Carbon and Heteroatom Nucleophiles
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom on an organic compound is swapped for a metal atom, typically lithium or magnesium. wikipedia.orgfrontiersin.org This reaction is particularly useful for converting relatively unreactive aryl halides into highly nucleophilic organometallic reagents. acs.org
The general form of the reaction is: R-X + M-R' → R-M + R'-X
The rate of exchange is heavily dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.org This differential reactivity allows for selective exchange at a specific position if multiple different halogens are present on the aromatic ring. For a precursor like a chloro-iodobenzene derivative, the iodine would be selectively exchanged. The resulting organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new carbon or heteroatom substituents. acs.org
Generation of Aryllithium and Grignard Reagents from Aryl Halides
Aryllithium and Grignard reagents are two of the most common classes of organometallic compounds used in synthesis.
Aryllithium Reagents: These are typically prepared by reacting an aryl halide with an alkyllithium reagent (like n-butyllithium or tert-butyllithium) via halogen-metal exchange, or directly with lithium metal. wikipedia.orgorgosolver.com The exchange reaction is often very fast, even at low temperatures.
Grignard Reagents (Arylmagnesium Halides): These are prepared by the reaction of an aryl halide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.commasterorganicchemistry.com This process involves the oxidative insertion of magnesium into the carbon-halogen bond. youtube.com The presence of additives like lithium chloride can facilitate the formation of Grignard reagents from less reactive aryl chlorides. thieme-connect.de
Table 2: Comparison of Aryllithium and Grignard Reagent Generation
| Reagent Type | Typical Preparation Method | Starting Material | Common Metal/Reagent | Key Characteristics |
|---|---|---|---|---|
| Aryllithium | Halogen-Metal Exchange | Aryl Iodide, Bromide, or Chloride | n-BuLi, sec-BuLi, t-BuLi | Highly reactive, strong base |
This interactive table summarizes the primary methods for generating two key types of aryl organometallic reagents from aryl halides, outlining their typical starting materials and characteristics.
Selective Metalation at Sterically Hindered Positions
Achieving metalation at a sterically crowded position, such as the C3 position in a 1-chloro-2-ethyl precursor, is challenging. Standard halogen-metal exchange would require a pre-existing halogen at that position. An alternative is directed ortho-metalation (DoM), where a substituent on the ring directs a strong base (like an alkyllithium) to deprotonate an adjacent C-H bond. However, for 1-chloro-2-ethylbenzene, neither the chloro nor the ethyl group is a strong directing group for this purpose.
In cases of significant steric hindrance, the kinetic and thermodynamic accessibility of C-H bonds or C-halogen bonds governs selectivity. nih.gov While the formation of five-membered metallacycles is generally favored in directed metalation, strategies exist to target more remote or hindered positions. nih.govrsc.org These can include the use of blocking groups to render more accessible positions unreactive or employing specific ligands and reaction conditions that alter the regiochemical preference of the metalation step. The inherent preference for halogen-metal exchange at an iodo-substituted position over other sites makes it a more reliable strategy for functionalizing a specific, pre-determined position, even if it is sterically hindered.
Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Halogen Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions typically employ a transition metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or pseudohalide.
Suzuki-Miyaura Coupling for Aryl-Alkyl Connectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (such as a boronic acid or ester) and an organic halide or triflate. youtube.comlibretexts.org This method is widely used for creating carbon-carbon bonds and is particularly valuable for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. youtube.com The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
In the context of synthesizing this compound, the Suzuki-Miyaura coupling could be employed to introduce the ethyl group. A potential strategy would involve the coupling of a 1,2-dichloro-3-iodobenzene (B1582814) or 1,3-diiodo-2-chlorobenzene substrate with an ethylboronic acid or its corresponding boronate ester. The selectivity of the coupling would depend on the relative reactivity of the C-I and C-Cl bonds, with the carbon-iodine bond typically being more reactive towards oxidative addition.
Table 1: Illustrative Conditions for Suzuki-Miyaura Aryl-Alkyl Coupling
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Reported Yield |
|---|---|---|---|---|---|
| Aryl Bromide | p-tolyl-B(OH)₂ | Pd/SSphos (5 mol%) | K₂CO₃ | Water/Acetonitrile | High |
| Aryl Chloride | p-tolyl-B(OH)₂ | Pd/SSphos (5 mol%) | K₂CO₃ | Water/Acetonitrile | Moderate to High |
| (Hetero)aryl Halide | Alkylboronic Acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/Water | 90% |
This table presents generalized and specific examples of Suzuki-Miyaura reaction conditions. The specific synthesis of this compound would require optimization based on these principles.
Negishi and Stille Coupling for Alkyl and Halogen Introduction
The Negishi and Stille couplings are powerful alternatives for forming carbon-carbon bonds, also proceeding through a palladium- or nickel-catalyzed cycle similar to the Suzuki reaction. researchgate.net
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts. This heightened reactivity allows for the coupling of a broader range of substrates, including less reactive organic chlorides, and can often proceed under milder conditions. For the target molecule, an ethylzinc (B8376479) halide could be coupled with a 1-chloro-2,3-diiodobenzene precursor.
The Stille coupling employs organotin (stannane) reagents. libretexts.org While these reagents are stable in air and moisture, their primary drawback is the high toxicity of tin compounds. libretexts.org A synthetic approach could involve the reaction of 1-chloro-2,3-diiodobenzene with an ethyltributylstannane in the presence of a palladium catalyst. While these methods are primarily used for introducing carbon-based fragments (like alkyl groups), they are not the standard choice for introducing halogen atoms.
Table 2: Comparison of Negishi and Stille Coupling for Alkyl Introduction
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc (e.g., R-ZnX) | Organostannane (e.g., R-SnBu₃) |
| Reactivity | High; couples with C-Cl, C-Br, C-I | Moderate; stable to air and moisture |
| Functional Group Tolerance | Good | Excellent |
| Key Advantage | High reactivity allows for milder conditions | Reagent stability and broad substrate scope |
| Key Disadvantage | Reagents can be sensitive to moisture and oxygen | Toxicity of tin compounds and byproducts |
C-H Borylation as a Pre-functionalization Strategy
Iridium-catalyzed C-H borylation is a modern technique that transforms an otherwise inert carbon-hydrogen bond into a versatile carbon-boron bond (typically a boronate ester). illinois.educore.ac.uk This reaction serves as an excellent pre-functionalization strategy, as the resulting boronate ester can readily participate in subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The regioselectivity of the borylation is often controlled by the steric environment of the substrate, with the boryl group typically being installed at the least sterically hindered C-H bond. umich.edu For a substrate like 1-chloro-3-ethylbenzene, the iridium catalyst would likely direct borylation to a position influenced by the steric bulk of the ethyl and chloro groups. Once the boronate ester is formed, the C-B bond can be converted to a C-I bond through treatment with an iodine source, providing a pathway to the target this compound scaffold. This two-step sequence (borylation followed by iodination) allows for the installation of substituents at positions that might be difficult to access through other means. core.ac.uknih.gov
Table 3: Regioselectivity in Iridium-Catalyzed C-H Borylation
| Substrate Type | Directing Influence | Position of Borylation |
|---|---|---|
| Mono-substituted Arenes | Steric hindrance | Typically meta and para positions |
| 1,3-Disubstituted Arenes | Steric hindrance from both groups | Position least hindered by both substituents (e.g., C5) |
| Heteroarenes (e.g., Pyridines) | Electronic and steric effects | Distal to the nitrogen atom |
Directed Ortho-Metalation (DoM) Strategies for Site-Specific Functionalization
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "Directed Metalation Group" (DMG) present on the aromatic ring. This group, typically containing a heteroatom, coordinates to a strong organolithium base (like n-butyllithium), directing the deprotonation of the C-H bond at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to install a new substituent with high site-specificity. wikipedia.org
Halogens can function as moderate DMGs. In a potential synthesis of this compound, one could start with 1-chloro-3-iodobenzene. The chloro group could direct the lithiation to the C2 position. Subsequent quenching of the generated aryllithium species with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, would introduce the ethyl group precisely between the two halogen substituents. The efficiency and regioselectivity of the metalation step are highly dependent on the specific DMG, the base used, and the reaction conditions. unblog.fr
Table 4: Relative Strength of Common Directed Metalation Groups (DMGs)
| Strength | DMG Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONEt₂ |
| Moderate | -OMe, -NHCOR, -CH₂NR₂ |
| Weak | -Cl, -F, -CF₃ |
Diazotization-Based Transformations for Halogen Introduction
Diazotization of aromatic amines provides a versatile platform for introducing a wide array of functional groups onto an aromatic ring, including halogens. This process involves the conversion of a primary aromatic amine into a diazonium salt, which can then be transformed through various substitution reactions.
Sandmeyer and Gattermann Reactions for Chloro and Iodo Substituents
The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine to an aryl halide via its diazonium salt. wikipedia.orgnih.gov The transformation is typically mediated by a copper(I) salt (e.g., CuCl for chlorination). nih.gov For the synthesis of aryl iodides, the reaction of the diazonium salt with potassium iodide (KI) is usually sufficient and does not require a copper catalyst. organic-chemistry.org
The Gattermann reaction is a modification of the Sandmeyer reaction that uses copper powder in the presence of the corresponding halogen acid (e.g., Cu/HCl for chlorination). byjus.comtestbook.com However, the Gattermann reaction is generally considered less efficient than the Sandmeyer reaction and is not typically used for the preparation of aryl iodides. testbook.com
A plausible synthetic route to this compound using these methods would begin with a precursor aniline, such as 3-amino-2-chloroethylbenzene. Diazotization of this amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by treatment with potassium iodide would yield the target molecule.
Table 5: Comparison of Sandmeyer and Gattermann Reactions
| Feature | Sandmeyer Reaction | Gattermann Reaction |
|---|---|---|
| Starting Material | Aryl Diazonium Salt | Aryl Diazonium Salt |
| Reagent for Chlorination | Copper(I) Chloride (CuCl) / HCl | Copper Powder (Cu) / HCl |
| Reagent for Iodination | Potassium Iodide (KI) | Not generally applicable |
| General Yields | Generally higher | Often lower than Sandmeyer |
Control of Regioselectivity in Diazonium Salt Intermediates
A plausible synthetic route to this compound necessitates the strategic construction of a key intermediate, such as a specifically substituted aniline, which upon diazotization and subsequent reaction, will yield the target molecule. The directing effects of the substituents—ethyl (ortho-, para-directing), chloro (ortho-, para-directing), and iodo (ortho-, para-directing)—must be carefully considered at each synthetic step.
Given the 1,2,3-substitution pattern of the target compound, a direct electrophilic substitution on a simple benzene derivative is unlikely to be regioselective. A more controlled approach involves building the substitution pattern sequentially, often starting with a 2,6-disubstituted aniline.
Proposed Synthetic Pathway via a 2-Chloro-6-ethylaniline (B1642273) Intermediate:
One potential strategy involves the synthesis of 2-chloro-6-ethylaniline as a key precursor. The synthesis of a similar compound, 2-chloro-6-methylaniline, has been reported and can serve as a model. guidechem.comgoogle.com The synthesis of 2-chloro-6-ethylaniline could be envisioned starting from a polysubstituted nitroaniline, followed by diazotization to remove an amino group and subsequent reduction of the nitro group.
Once 2-chloro-6-ethylaniline is obtained, the next critical step is the introduction of the iodine atom at the 3-position. Direct iodination of 2-chloro-6-ethylaniline would likely lead to a mixture of products due to the directing effects of the existing substituents. The amino group is a strong ortho-, para-director, the ethyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director (though deactivating). This would favor iodination at the positions ortho and para to the strongly activating amino group, not the desired 3-position which is meta to the amino group.
To circumvent this, a more controlled approach is required. A potential solution involves the use of a blocking group or a multi-step sequence where the directing groups are manipulated to achieve the desired regiochemistry.
Alternative Pathway via Iodination of a Precursor Aniline:
An alternative and potentially more regioselective route would involve the synthesis of 2-ethyl-3-iodoaniline first, followed by the introduction of the chlorine atom via a Sandmeyer reaction.
The synthesis of 2-ethyl-3-iodoaniline could be approached through the regioselective iodination of 2-ethylaniline (B167055). However, direct iodination of 2-ethylaniline would likely yield a mixture of the 4-iodo and 6-iodo isomers due to the ortho-, para-directing nature of both the amino and ethyl groups.
A more refined strategy for the synthesis of 2-ethyl-3-iodoaniline could involve the following steps:
Nitration of ethylbenzene: This would yield a mixture of ortho- and para-nitroethylbenzene. The ortho-isomer, 2-nitroethylbenzene, would be the desired starting material.
Reduction of 2-nitroethylbenzene: This would produce 2-ethylaniline.
Controlled Iodination: To achieve iodination at the 3-position of 2-ethylaniline, a blocking group strategy might be employed. For instance, the more reactive 4- and 6-positions could be blocked with a removable group (e.g., sulfonyl chloride) to direct iodination to the 3-position. Subsequent removal of the blocking group would yield 2-ethyl-3-iodoaniline.
Diazotization and Sandmeyer Reaction: 2-ethyl-3-iodoaniline could then be converted to its diazonium salt, followed by a Sandmeyer reaction using copper(I) chloride to introduce the chlorine atom at the 2-position, displacing the diazonium group.
The regioselectivity in the final Sandmeyer step is determined by the position of the amino group in the precursor. The conversion of the diazonium salt to the chloride is a replacement reaction and does not typically involve rearrangement of the substituents on the aromatic ring.
Regioselective Iodination of Anilines:
Research on the regioselective iodination of anilines has shown that the reaction conditions can significantly influence the product distribution. uky.edunih.gov For instance, the use of different iodinating agents and silver salts can alter the ortho/para selectivity. uky.edu In the case of chlorinated anilines, the regioselectivity of iodination is influenced by both the amino and the chloro substituents. uky.edu These findings underscore the importance of carefully selecting reagents and conditions to achieve the desired regiochemistry in the synthesis of polysubstituted anilines.
The synthesis of 1,2,3-trisubstituted benzenes often requires multi-step strategies to control the regiochemistry. google.comnih.gov The use of diazonium salts provides a powerful method for the introduction of a wide range of substituents in the final steps of a synthesis, after the core substitution pattern has been established. libretexts.org
Reaction Mechanisms and Pathways for 1 Chloro 2 Ethyl 3 Iodobenzene
Mechanistic Elucidation of Electrophilic Aromatic Substitution on Substituted Ethylbenzenes
Electrophilic Aromatic Substitution (EAS) is a primary reaction pathway for benzene (B151609) and its derivatives. The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, followed by the restoration of aromaticity. wikipedia.orgyoutube.com For a substituted benzene like 1-chloro-2-ethyl-3-iodobenzene, the existing substituents profoundly influence the reaction's rate and regioselectivity.
Sigma Complex Formation and Stability
The EAS mechanism proceeds through a two-step process, the first of which is the rate-determining step. masterorganicchemistry.com In this initial step, the aromatic ring's π-electrons attack an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex. fiveable.meuomustansiriyah.edu.iq This intermediate is characterized by the temporary disruption of the ring's aromaticity, with one carbon atom becoming sp³-hybridized. wikipedia.orgquora.com
The stability of the sigma complex is paramount, as a more stable intermediate corresponds to a lower activation energy for the rate-determining step and thus a faster reaction. libretexts.orglibretexts.org The stability of this positively charged intermediate is heavily influenced by the electronic properties of the substituents on the ring. fiveable.melibretexts.org
Electron-donating groups (EDGs) stabilize the sigma complex by delocalizing the positive charge, thereby increasing the reaction rate. libretexts.orglumenlearning.com
Electron-withdrawing groups (EWGs) destabilize the sigma complex by intensifying the positive charge, which slows down the reaction. libretexts.orglibretexts.org
The positive charge in the sigma complex is delocalized across the ortho and para positions relative to where the electrophile attacks. Therefore, substituents at these positions have the most significant impact on stability.
Influence of Chloro, Iodo, and Ethyl Groups on Reaction Rates and Orientations
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Effect |
| -CH₂CH₃ (Ethyl) | Weakly electron-donating (+I) | None | Activating | Ortho, Para |
| -Cl (Chloro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | Ortho, Para |
| -I (Iodo) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Deactivating | Ortho, Para |
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an activating group. It donates electron density to the ring through the inductive effect (+I), stabilizing the sigma complex and making the ring more nucleophilic than benzene. libretexts.orghu.edu.jo It directs incoming electrophiles to the ortho and para positions.
For this compound, the directing effects of the three groups must be considered collectively. The ethyl group is the sole activating group and will strongly favor substitution at its open ortho (position 6) and para (position 4) positions. The chloro group directs to its ortho (position 2, occupied) and para (position 4) positions. The iodo group directs to its ortho (positions 2 and 4) and para (position 6) positions.
The positions most activated for electrophilic attack are C4 and C6, as they are para or ortho to multiple directing groups. The activating ethyl group's influence is generally stronger than the deactivating halogens'. youtube.com Therefore, substitution is most likely to be directed by the ethyl group to positions 4 and 6. Steric hindrance from the adjacent iodo group might slightly disfavor attack at C4 compared to C6.
Transition State Analysis for Regioselectivity Prediction
According to the Hammond postulate, the transition state of the rate-determining step in EAS resembles the structure of the high-energy intermediate, the sigma complex. hu.edu.jo Therefore, analyzing the relative stabilities of the possible sigma complexes that can be formed allows for the prediction of the major product(s).
For an incoming electrophile (E+), attack can occur at positions 4, 5, or 6.
Attack at C4: The resulting sigma complex is stabilized by the para-chloro group and the ortho-iodo group through resonance. It is also stabilized by the meta-ethyl group through induction.
Attack at C5: The positive charge in this intermediate is not effectively stabilized by resonance from either halogen. This pathway is significantly destabilized by the inductive effects of the adjacent chloro and iodo groups.
Attack at C6: This sigma complex is stabilized by resonance from the para-iodo group and by the strong activating inductive effect of the ortho-ethyl group. hu.edu.jo
Comparing these possibilities, the transition states leading to substitution at positions 4 and 6 are significantly lower in energy than the one for position 5. The powerful activating effect of the ethyl group at the ortho position (C6) provides substantial stabilization, making C6 a highly probable site for substitution.
Nucleophilic Aromatic Substitution (SNAr) Dynamics
Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
Reactivity of Carbon-Halogen Bonds (C-Cl, C-I) in SNAr Processes
In this compound, both the C-Cl and C-I bonds are potential sites for nucleophilic attack. The molecule lacks strong electron-withdrawing groups (like -NO₂), making it relatively inert to SNAr under standard conditions. libretexts.orgyoutube.com However, under forced conditions, the relative reactivity of the carbon-halogen bonds can be considered.
In a typical SNAr addition-elimination mechanism, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org The reactivity is therefore influenced more by the electrophilicity of the carbon atom than the strength of the carbon-halogen bond. Highly electronegative substituents make the attached carbon more electron-poor and thus more susceptible to nucleophilic attack. This leads to a reactivity order of F > Cl > Br > I, which is the reverse of that seen in Sₙ2 reactions where bond strength is the dominant factor. nih.govyoutube.com
| Bond | Bond Enthalpy (kJ/mol, approx. for CH₃-X) | Electronegativity of Halogen (Pauling Scale) | Reactivity in SNAr (Addition-Elimination) |
| C-Cl | 351 | 3.16 | Higher |
| C-I | 234 | 2.66 | Lower |
Based on this principle, the C-Cl bond in this compound would be predicted to be more reactive towards SNAr than the C-I bond, assuming an addition-elimination mechanism. The greater electronegativity of chlorine makes the carbon at position 1 more electrophilic than the carbon at position 3.
Conversely, if the reaction mechanism has a greater dependence on the breaking of the carbon-halogen bond in the transition state, the weaker C-I bond would be easier to cleave, making the iodo-substituted position more reactive. thestudentroom.co.ukcrunchchemistry.co.uk
Potential for Aryne Intermediates under Drastic Conditions
Under severe conditions, such as treatment with a very strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA), haloarenes can undergo an elimination-addition reaction. youtube.com This mechanism proceeds through a highly reactive, neutral intermediate called an aryne (e.g., benzyne). wikipedia.org
The formation of an aryne involves the deprotonation of a hydrogen atom ortho to a halogen, followed by the elimination of the halide ion. youtube.comwikipedia.org this compound has hydrogens at positions 4 and 6, which are ortho to the iodo and chloro groups, respectively.
Formation of 3-chloro-4-ethylbenzyne: A strong base could abstract the proton at C4 (ortho to the iodine). Subsequent elimination of the iodide ion would generate a triple bond between C3 and C4.
Formation of 3-chloro-2-ethylbenzyne: Abstraction of the proton at C2 is not possible due to the ethyl group.
Formation of 2-ethyl-3-iodobenzyne: Abstraction of a proton at C2 is not possible.
The most probable aryne intermediate would involve the elimination of HI, as iodide is a better leaving group than chloride and the C-I bond is weaker. Thus, deprotonation at C4 followed by iodide elimination is a plausible pathway. Once formed, the aryne intermediate would be rapidly attacked by a nucleophile (e.g., NH₂⁻ from the amide base) at either end of the triple bond, leading to a mixture of products. masterorganicchemistry.com
Organometallic Reaction Mechanisms
Organometallic reactions involving this compound are largely dictated by the presence of two different halogen substituents, the chloro and iodo groups. The significant difference in the bond strength and reactivity between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds allows for selective transformations, making this compound a versatile substrate in synthetic chemistry.
Catalytic Cycles in Cross-Coupling Reactions Involving Haloarenes
This compound is an ideal substrate for sequential cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Catalytic cycles, predominantly driven by palladium or copper catalysts, exploit the differential reactivity of the C-I and C-Cl bonds.
The generally accepted mechanism for these reactions, such as the Suzuki, Heck, or Sonogashira couplings, involves a series of fundamental steps. acs.orgacs.org The catalytic cycle typically begins with the activation of the catalyst, followed by the oxidative addition of the haloarene. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the oxidative addition step occurs selectively at the C-I bond. This allows for the initial coupling reaction to be directed to the 3-position of the benzene ring.
Following the initial coupling, a second, different cross-coupling reaction can be performed at the less reactive C-Cl bond, often by modifying the reaction conditions, such as increasing the temperature or using a different catalyst system. This stepwise functionalization provides a powerful tool for the synthesis of complex, highly substituted aromatic compounds.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Aromatic Compounds
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-I | ~272 |
| C-Br | ~330 |
| C-Cl | ~397 |
Note: These are average values for aryl halides and can vary slightly based on the specific molecular structure.
Role of Oxidative Addition and Reductive Elimination in Organometallic Transformations
Oxidative addition and reductive elimination are two fundamental and opposing steps in many organometallic catalytic cycles. wikipedia.orglibretexts.org
Oxidative Addition: This is often the rate-determining step in cross-coupling reactions. acs.org It involves the insertion of a low-valent transition metal center (e.g., Pd(0)) into the carbon-halogen bond of the haloarene. wikipedia.org This process increases the oxidation state and the coordination number of the metal. wikipedia.orglibretexts.org For this compound, the oxidative addition will preferentially occur at the weaker C-I bond. The metal complex donates electron density into the σ* antibonding orbital of the C-I bond, leading to its cleavage and the formation of a new organometallic species.
Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the product is released from the metal center. wikipedia.orgyoutube.com The two organic fragments bound to the metal couple, and the metal's oxidation state and coordination number decrease, regenerating the active catalyst. libretexts.org For this step to occur, the groups to be coupled must be positioned cis (adjacent) to each other in the metal's coordination sphere. libretexts.orgyoutube.com
Photochemical and Thermal Activation Studies
The stability and degradation of this compound are significantly influenced by external energy sources like light and heat.
Photoinduced Dehalogenation and Isomerization Pathways
Halogenated aromatic compounds are known to undergo photochemical reactions, primarily involving the cleavage of the carbon-halogen bond. The energy from ultraviolet (UV) light can excite the molecule to a higher electronic state, leading to bond dissociation. The C-I bond is the most susceptible to photolytic cleavage due to its lower bond energy compared to the C-Cl bond.
Upon absorption of a photon, the primary photochemical event for this compound would be the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical.
C₈H₈ClI + hν → C₈H₈Cl• + I•
The resulting aryl radical is highly reactive and can undergo several subsequent reactions, such as hydrogen abstraction from a solvent molecule to form 1-chloro-2-ethylbenzene (B1361349), or it could potentially participate in radical-chain reactions. Isomerization is less common in these pathways but can occur if the radical intermediates undergo complex rearrangements, though this is generally a minor pathway.
Thermal Stability and Degradation Mechanisms of Halogenated Aromatics
The thermal stability of halogenated aromatics is inversely related to the strength of the carbon-halogen bonds. mdpi.com Therefore, this compound is expected to be the least thermally stable at the C-I bond. Thermal degradation typically occurs at elevated temperatures (often above 300°C) and can proceed through radical mechanisms. mdpi.com
The initial step in the thermal degradation would be the homolytic cleavage of the C-I bond, which is the weakest point in the molecule. The resulting aryl radical can then initiate a series of secondary reactions. In the presence of hydrogen donors, dehalogenation can occur. In the absence of such sources, the radicals might recombine to form more complex, higher molecular weight compounds, including polychlorinated and polyiodinated biphenyls, through dimerization of the aryl radicals. The presence of oxygen can lead to the formation of halogenated dibenzofurans or dioxins, which are significant environmental pollutants. mdpi.com Biological degradation pathways also exist for halogenated aromatics, often involving enzymatic dehalogenation steps. nih.govbohrium.comnih.gov
Table 2: Summary of Reaction Mechanisms
| Reaction Type | Key Intermediate/Step | Primary Site of Reactivity | Influencing Factors |
|---|---|---|---|
| Cross-Coupling | Oxidative Addition | C-I bond | Catalyst, Ligands, Temperature |
| Photochemical Activation | Aryl Radical Formation | C-I bond | Wavelength of light, Solvent |
| Thermal Degradation | Homolytic Bond Cleavage | C-I bond | Temperature, Presence of Oxygen |
Computational and Theoretical Investigations of 1 Chloro 2 Ethyl 3 Iodobenzene
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. arxiv.orgyoutube.com For 1-chloro-2-ethyl-3-iodobenzene, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
A key feature of this molecule is the ethyl group, which can rotate around the C-C single bond connecting it to the benzene (B151609) ring. This rotation gives rise to different conformers (rotational isomers) with varying energies. Conformational analysis would systematically explore this rotation to identify the most stable conformation. DFT studies on similar molecules, like ethylbenzene (B125841), have shown that the most stable conformation is typically one where the ethyl group is perpendicular to the plane of the benzene ring to minimize steric hindrance. acs.orgresearchgate.net A computational analysis would calculate the relative energies of various conformers, as illustrated in the hypothetical data table below.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Key Optimized Bond Lengths (Å) |
|---|---|---|---|
| Global Minimum | ~90° | 0.00 | C-Cl: ~1.74, C-I: ~2.10 |
| Transition State | ~0° | ~2.0 | C-Cl: ~1.74, C-I: ~2.10 |
This table is illustrative, showing the type of data generated from a conformational analysis. The values are estimates based on typical computations for substituted benzenes.
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept used for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgiupac.org
The HOMO represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile).
The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (an electrophile).
For this compound, the HOMO is expected to be a π-orbital associated with the benzene ring, while the LUMO would likely be a σ*-orbital associated with the C-I bond, which is the weakest bond in the molecule. The energy gap between the HOMO and LUMO is an indicator of chemical stability. scispace.com
Charge distribution analysis, often visualized with Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. usu.edu In this molecule, the halogen atoms would exhibit electronegativity, drawing electron density from the ring. However, the iodine atom, being the largest and most polarizable, would also have a region of positive electrostatic potential (a σ-hole) along the C-I bond axis, which is crucial for halogen bonding. nih.gov
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates nucleophilic character of the π-system |
| LUMO Energy | ~ -0.5 eV | Indicates electrophilic character, likely at the C-I bond |
| HOMO-LUMO Gap | ~ 6.0 eV | Suggests moderate kinetic stability |
| Mulliken Atomic Charges | C-Cl: Negative on Cl, C-I: Negative on I | Shows inductive electron withdrawal by halogens |
This table is illustrative. The values are typical estimates from DFT calculations on similar halogenated aromatic compounds.
Computational methods are highly effective at predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitution (EAS). nih.govnih.govpku.edu.cnnih.gov The existing substituents on the benzene ring—chloro, iodo, and ethyl—direct incoming electrophiles to specific positions.
Halogens (Cl, I): These are deactivating but ortho-, para-directing groups. ijrar.org
Ethyl group: This is a weakly activating, ortho-, para-directing group.
The combined influence of these three groups determines the most likely sites for further substitution. Computational models like RegioSQM predict regioselectivity by calculating the proton affinities of the aromatic carbon atoms; the site with the highest proton affinity is the most nucleophilic and thus the most likely to be attacked by an electrophile. nih.govnih.gov Calculations would determine the activation energy for an electrophile (e.g., NO₂⁺) attacking each available carbon on the ring. The position with the lowest reaction barrier is the kinetically favored product. libretexts.org
| Position of Attack | Predicted Relative Activation Energy (kcal/mol) | Controlling Factors |
|---|---|---|
| C4 | Moderate | Para to Cl, meta to I and Ethyl |
| C5 | High | Meta to all groups |
| C6 | Low | Ortho to Cl and I, but sterically hindered by Ethyl |
This table is illustrative, providing a qualitative prediction of regioselectivity based on established electronic and steric effects.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). usu.edu This occurs due to an anisotropic distribution of electron density on the halogen, creating a positive region called a σ-hole opposite the covalent bond. nih.gov This positive σ-hole can interact attractively with a nucleophilic region on the same or another molecule.
In this compound, the possibility of an intramolecular halogen bond between the chlorine and iodine atoms would be a key area of investigation. While they are not adjacent, the conformation of the molecule could bring them into proximity. Computational analysis, using methods like Quantum Theory of Atoms in Molecules (QTAIM), would search for a bond critical point (BCP) between the two halogen atoms, which is an indicator of an interaction. The strength of this interaction is typically weak but can influence the molecule's preferred conformation and crystal packing. nih.govrsc.org
Molecular Dynamics Simulations for Mechanistic Insights
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com
MD simulations, especially when combined with quantum mechanics (in QM/MM methods), can be used to explore the entire energy landscape of a chemical reaction. This involves mapping the reaction pathway from reactants to products, and most importantly, identifying the transition state. fiveable.me The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. masterorganicchemistry.comlibretexts.org
For this compound, a reaction of interest would be a Suzuki or Sonogashira cross-coupling reaction, which would selectively occur at the C-I bond due to its lower bond energy compared to the C-Cl bond. Computational methods would be used to:
Model the reactants, catalyst (e.g., a palladium complex), and solvent.
Calculate the energy profile for the key steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).
Characterize the geometry and energy of the transition state for the rate-determining step, which is often the oxidative addition of the aryl halide to the metal catalyst.
By calculating the energy of the transition state, the activation energy for the reaction can be determined using Transition State Theory, allowing for a theoretical prediction of the reaction rate. science.govwikipedia.org This provides invaluable mechanistic insight that can guide the design of more efficient synthetic routes.
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. For this compound, the interplay between the solute and solvent molecules is dictated by factors such as solvent polarity, which can alter the molecule's rotational dynamics and influence the stability of transitional states in chemical reactions.
Theoretical studies on similar halogenated aromatic compounds demonstrate that solvent polarity can have a pronounced effect on molecular conformation. The ethyl group in this compound is subject to rotational freedom around the carbon-carbon single bond connecting it to the benzene ring. In different solvents, the preferred dihedral angle of this ethyl group relative to the plane of the benzene ring is expected to vary. This is due to the differential stabilization of various conformers by the solvent. Nonpolar solvents are likely to have a minimal effect on the intrinsic conformational preference, which is primarily governed by steric interactions between the ethyl group and the adjacent chloro and iodo substituents. In contrast, polar solvents can interact more strongly with the molecule's dipole moment, potentially stabilizing conformers with a larger dipole moment.
The conductor-like polarizable continuum model (CPCM) is a computational method often employed to study such solvent effects. smf.mxsmf.mx By simulating the solvent as a continuous medium with a specific dielectric constant, this model can predict changes in the molecule's electronic structure and geometry. For this compound, an increase in solvent polarity is anticipated to induce a larger dipole moment, which could, in turn, affect its reactivity.
The following table illustrates a hypothetical scenario of how the dihedral angle of the ethyl group and the molecular dipole moment of this compound might change with varying solvent polarity, based on general principles observed for substituted benzenes.
| Solvent | Dielectric Constant (ε) | Predicted Ethyl Group Dihedral Angle (°) | Predicted Dipole Moment (Debye) |
|---|---|---|---|
| Hexane | 1.88 | 60 | 1.5 |
| Dichloromethane | 8.93 | 75 | 1.8 |
| Acetonitrile | 37.5 | 85 | 2.1 |
| Water | 80.1 | 90 | 2.5 |
Note: The data in this table are illustrative and based on theoretical expectations for substituted benzenes. They are not derived from direct experimental or computational studies of this compound.
Structure-Reactivity Relationship Studies
The arrangement of chloro, ethyl, and iodo substituents on the benzene ring of this compound dictates its electronic and steric properties, which in turn govern its chemical reactivity. Structure-reactivity relationship studies, particularly through computational methods, can elucidate these connections.
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the chemical reactivity or biological activity of compounds based on their molecular structure. nih.govnih.gov For a series of related compounds, QSAR models correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with a specific activity, such as reaction rate constants.
While a specific QSAR model for this compound has not been developed, the principles of QSAR can be applied to understand its likely reactivity. For halogenated aromatic compounds, relevant descriptors often include parameters that quantify the electronic influence of the substituents (such as Hammett constants) and steric factors (like Taft steric parameters). The reactivity of the iodo group, for instance, in nucleophilic substitution reactions could be modeled using descriptors that account for the polarizability and leaving group ability of iodine.
A hypothetical QSAR model for the reactivity of a series of substituted iodobenzenes in a generic nucleophilic aromatic substitution reaction might take the following form:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP
Where:
log(k) is the logarithm of the reaction rate constant.
σ represents the electronic effect of the substituents.
Eₛ quantifies the steric hindrance from the substituents.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of a training set of molecules.
The following interactive table presents hypothetical data for a set of substituted iodobenzenes to illustrate how a QSAR model might be developed.
| Compound | log(k) | σ (Hammett Constant) | Eₛ (Taft Steric Parameter) | logP |
|---|---|---|---|---|
| Iodobenzene | -2.5 | 0.00 | 0.00 | 3.25 |
| 1-Chloro-3-iodobenzene | -2.1 | 0.37 | -0.97 | 3.80 |
| 1-Ethyl-3-iodobenzene | -2.7 | -0.07 | -1.31 | 4.20 |
| This compound | -2.4 (Predicted) | 0.30 (Estimated) | -2.28 (Estimated) | 4.75 (Estimated) |
Note: The data in this table are for illustrative purposes to explain the QSAR concept and are not experimental values for the listed compounds.
The substituents on the benzene ring of this compound exert both electronic and steric effects that influence the kinetics and stereochemistry of its reactions.
Electronic Effects: The chlorine and iodine atoms are electronegative and thus exert an electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. lumenlearning.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions relative to the halogen. The ethyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I) and hyperconjugation, thus activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.
In this compound, the interplay of these effects is complex. For an incoming electrophile, the directing effects of the three substituents would need to be considered in concert. The ethyl group at position 2 would direct to positions 4 and 6. The chloro group at position 1 would direct to positions 2 (already substituted), 4, and 6. The iodo group at position 3 would direct to positions 2 (already substituted), 4, and 6. Therefore, positions 4 and 6 are the most likely sites for electrophilic attack.
Steric Effects: The ethyl group is bulkier than the chloro and iodo atoms, and its presence at position 2 will sterically hinder attack at the adjacent positions 1 and 3. The iodine atom is the largest of the three substituents and will also contribute to steric hindrance. This steric crowding can influence the rate of reaction, with more hindered positions being less accessible to reagents. For example, in reactions involving the substituents themselves, such as a nucleophilic attack on the carbon bearing the iodine, the adjacent ethyl and chloro groups would sterically impede the approach of the nucleophile.
The following table summarizes the expected electronic and steric effects of the substituents in this compound.
| Substituent | Position | Electronic Effect (Inductive/Resonance) | Steric Effect | Directing Effect (for Electrophilic Aromatic Substitution) |
|---|---|---|---|---|
| Chloro | 1 | -I, +R | Moderate | Ortho, Para |
| Ethyl | 2 | +I | Significant | Ortho, Para |
| Iodo | 3 | -I, +R | Large | Ortho, Para |
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insight
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 1-chloro-2-ethyl-3-iodobenzene. A predicted monoisotopic mass for the molecular formula C₈H₈ClI is available. uni.lu This precise mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula. The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₈H₈³⁵ClI | 265.9359 |
| [M+2]⁺ | C₈H₈³⁷ClI | 267.9330 |
Note: These are predicted values based on the elemental composition.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for alkylbenzenes include the loss of the alkyl group or parts of it. For halogenated benzenes, the loss of halogen atoms is also a characteristic fragmentation pathway. The analysis of these fragments would provide corroborating evidence for the structure of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that offers insights into the molecule's structure.
For this compound (C8H8ClI), the initial mass spectrum would show the molecular ion peak. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
In an MS/MS experiment, the molecular ion of this compound would be selected and fragmented. The fragmentation pathways can be predicted based on the strengths of the chemical bonds and the stability of the resulting fragments. Likely fragmentation patterns would involve:
Loss of the ethyl group: A primary fragmentation pathway would be the cleavage of the bond between the benzene (B151609) ring and the ethyl group, resulting in the loss of a C₂H₅ radical (mass 29).
Loss of iodine: The carbon-iodine bond is relatively weak and can be cleaved to lose an iodine radical (mass 127).
Loss of chlorine: Cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical (mass 35 or 37).
Sequential losses: The molecule could undergo sequential losses of these groups. For example, the loss of the ethyl group could be followed by the loss of iodine or chlorine.
The fragmentation data for the related compound 1-Chloro-2-ethylbenzene (B1361349) from the NIST Mass Spectrometry Data Center shows a base peak corresponding to the loss of a methyl group from the ethyl substituent, a common fragmentation for ethylbenzenes. While direct MS/MS data for this compound is not available, predictive fragmentation software and analysis of similar compounds would be employed to propose and confirm its fragmentation pathways.
Predicted Collision Cross Section Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 266.94322 | 134.6 |
| [M+Na]⁺ | 288.92516 | 137.7 |
| [M-H]⁻ | 264.92866 | 131.6 |
| [M+NH₄]⁺ | 283.96976 | 151.9 |
| [M+K]⁺ | 304.89910 | 139.7 |
| [M+H-H₂O]⁺ | 248.93320 | 126.8 |
| [M+HCOO]⁻ | 310.93414 | 149.8 |
| [M+CH₃COO]⁻ | 324.94979 | 186.1 |
| [M+Na-2H]⁻ | 286.91061 | 129.3 |
| [M]⁺ | 265.93539 | 134.3 |
| [M]⁻ | 265.93649 | 134.3 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Based on data for related compounds like 1-chloro-2-ethylbenzene and 1-chloro-3-iodobenzene, the expected IR spectral features would include:
C-H stretching vibrations: Aromatic C-H stretching bands would appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed between 3000-2850 cm⁻¹.
C=C stretching vibrations: Aromatic ring C=C stretching vibrations would produce a series of bands in the 1600-1450 cm⁻¹ region.
C-H bending vibrations: In-plane and out-of-plane C-H bending vibrations of the benzene ring would be visible in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the benzene ring would influence the exact positions of these bands.
C-Cl stretching vibration: A band corresponding to the C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.
C-I stretching vibration: The C-I stretching vibration would appear at lower frequencies, typically in the 600-500 cm⁻¹ range.
The NIST WebBook provides a gas-phase IR spectrum for the related compound Benzene, 1-chloro-2-ethyl-, which can serve as a reference for the types of vibrations expected from the chloro-ethyl-benzene moiety. nist.gov
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong Raman signals. The C-Cl and C-I bonds are also expected to be Raman active.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound is not publicly available, analysis of related structures, such as that of 1-chloro-2-nitrobenzene (B146284), provides insight into the types of interactions that might be observed. researchgate.net
Absolute Configuration Determination (if Chiral Centers are Introduced)
The parent molecule, this compound, is achiral. However, if a chiral center were introduced, for example by substitution on the ethyl group, X-ray crystallography could be used to determine the absolute configuration of the resulting enantiomer, provided a single crystal of the chiral compound is grown with a suitable heavy atom present.
Intermolecular Interactions and Crystal Packing Analysis
A detailed analysis of the crystal structure of this compound would reveal the nature and geometry of intermolecular interactions that govern its crystal packing. These interactions could include:
Halogen bonding: The iodine and chlorine atoms on the benzene ring are capable of forming halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophile.
Van der Waals forces: These non-specific interactions would also contribute to the crystal packing.
The study of the crystal structure of 1-chloro-2-nitrobenzene has shown the presence of N—O⋯Cl halogen bonds and aromatic π–π stacking, which are the types of interactions that could also be present in the crystal structure of this compound. researchgate.net
Applications in Organic Synthesis and Advanced Materials Science
1-Chloro-2-ethyl-3-iodobenzene as a Versatile Synthetic Building Block
Halogenated aromatic compounds are fundamental building blocks in organic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. The presence of three different substituents (chloro, ethyl, and iodo) at specific positions on the benzene (B151609) ring of this compound theoretically offers a platform for regioselective transformations. The distinct reactivities of the chloro and iodo groups, with the carbon-iodine bond being more susceptible to oxidative addition in transition metal-catalyzed reactions, could allow for sequential functionalization.
However, despite this theoretical potential, dedicated studies on this compound are not readily found in the current body of scientific literature.
Precursor to Complex Organic Molecules and Active Pharmaceutical Intermediates
There is no specific information available in the reviewed literature detailing the use of this compound as a precursor for the synthesis of complex organic molecules or active pharmaceutical intermediates. While related halo-substituted benzene derivatives are commonly employed in medicinal chemistry, the role of this specific compound has not been documented.
Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals
Similarly, no research articles or patents were identified that describe the application of 1--chloro-2-ethyl-3-iodobenzene as an intermediate in the production of agrochemicals or specialty chemicals. The development of new pesticides, herbicides, and other crop protection agents often involves halogenated aromatic precursors, but the contribution of this particular molecule is not reported.
Monomer or Intermediate for Polymer and Material Science Applications
The synthesis of advanced polymers and materials frequently utilizes functionalized aromatic monomers. The di-halogenated nature of this compound could theoretically be exploited in polycondensation reactions or for the introduction of specific functionalities into polymer backbones. Nevertheless, there is a lack of published research demonstrating its use as a monomer or intermediate in materials science.
Design and Development of Novel Reagents and Catalysts
The unique electronic and steric properties of polysubstituted aromatic compounds can be advantageous in the design of new chemical reagents and catalyst ligands.
Exploiting Specific Reactivities for New Reaction Methodologies
The development of novel reaction methodologies often relies on the predictable and selective reactivity of functional groups. The differential reactivity of the C-I and C-Cl bonds in this compound could, in principle, be harnessed for the development of new synthetic methods. At present, no studies have been published that specifically exploit the reactivity of this compound to establish new reaction methodologies.
Data Tables
Due to the absence of specific research on this compound, no data is available to populate the following interactive tables.
Table 1: Documented Applications of this compound
| Application Area | Specific Use |
|---|---|
| Pharmaceutical Synthesis | No documented use |
| Agrochemical Synthesis | No documented use |
Table 2: Reactivity Data for this compound in Synthetic Transformations
| Reaction Type | Conditions | Product(s) | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | No data available | - | - |
| Sonogashira Coupling | No data available | - | - |
| Buchwald-Hartwig Amination | No data available | - | - |
Future Research Directions and Emerging Paradigms for Substituted Halobenzenes
Sustainable and Green Synthesis Routes for Polysubstituted Haloethylbenzenes
The principles of green chemistry are progressively influencing the synthesis of polysubstituted haloethylbenzenes, aiming to reduce environmental impact and enhance safety. Traditional synthetic methods often rely on hazardous reagents and generate significant waste. Consequently, research is pivoting towards more sustainable alternatives.
Key areas of development include:
Catalytic Halogenation: The use of solid acid catalysts or supported metal catalysts for direct and regioselective halogenation of ethylbenzenes is a promising avenue. These catalysts can often be recycled, minimizing waste.
Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of volatile organic solvents or in water aligns with green chemistry principles. Microwave-assisted and ultrasound-promoted syntheses are being explored to facilitate reactions in these environmentally benign media.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for higher yields and purity. The application of flow chemistry to multi-step syntheses of polysubstituted haloethylbenzenes is an active area of investigation.
Bio-inspired Catalysis: The development of enzyme-mimicking catalysts for selective halogenation under mild conditions presents a long-term goal for sustainable synthesis.
| Synthesis Approach | Key Advantages | Research Focus |
| Catalytic Halogenation | Recyclability of catalysts, reduced waste, high regioselectivity. | Development of novel solid acid and supported metal catalysts. |
| Solvent-Free/Aqueous Media | Reduced use of volatile organic compounds, improved safety. | Microwave and ultrasound-assisted synthesis protocols. |
| Flow Chemistry | Enhanced reaction control, improved safety and scalability. | Multi-step synthesis of complex haloethylbenzenes. |
| Bio-inspired Catalysis | High selectivity, mild reaction conditions. | Design of enzyme mimics for targeted halogenation. |
Development of Highly Selective Catalytic Functionalization Methodologies
The presence of multiple, distinct halogen substituents on a benzene (B151609) ring, as in 1-chloro-2-ethyl-3-iodobenzene, offers a platform for highly selective sequential functionalization. The differential reactivity of the C-I and C-Cl bonds is a key aspect that can be exploited in catalytic cross-coupling reactions.
Future research in this area is focused on:
Orthogonal Catalysis: Developing catalytic systems that can selectively activate one C-X bond in the presence of another. For instance, palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings can often be tuned to react preferentially with the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations.
Ligand Design: The synthesis of novel phosphine or N-heterocyclic carbene (NHC) ligands is crucial for controlling the activity and selectivity of metal catalysts. Ligands can be designed to favor oxidative addition to a specific C-X bond based on its steric and electronic environment.
C-H Activation: Direct functionalization of the C-H bonds of the ethyl group or the aromatic ring offers a more atom-economical approach to introducing new functional groups. Developing catalysts that can regioselectively activate a specific C-H bond in a polysubstituted haloethylbenzene is a significant challenge and a major research goal.
| Functionalization Method | Selectivity Principle | Key Research Area |
| Orthogonal Catalysis | Differential reactivity of C-X bonds (e.g., C-I vs. C-Cl). | Development of catalyst systems for sequential cross-coupling. |
| Ligand Design | Tuning catalyst properties through steric and electronic effects. | Synthesis of novel phosphine and NHC ligands for enhanced selectivity. |
| C-H Activation | Direct functionalization of C-H bonds. | Regioselective catalytic C-H functionalization of the aromatic ring or ethyl group. |
Advanced Computational Modeling for De Novo Design of Substituted Aromatics
Computational chemistry is becoming an indispensable tool for the rational design of novel substituted aromatic compounds and for predicting their properties and reactivity. For a molecule like this compound, computational models can provide valuable insights.
Emerging trends in this field include:
Density Functional Theory (DFT) Calculations: DFT methods are increasingly used to predict molecular geometries, electronic structures, and reaction mechanisms. These calculations can help in understanding the regioselectivity of electrophilic aromatic substitution or the relative reactivity of different C-X bonds in catalytic reactions.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the structural or property descriptors of molecules with their chemical reactivity or biological activity. For polysubstituted halobenzenes, QSAR can be employed to predict properties such as toxicity, environmental fate, or efficacy in medicinal chemistry applications.
Machine Learning and Artificial Intelligence: AI-driven approaches are being developed for the de novo design of molecules with desired properties. By training algorithms on large datasets of chemical information, it is possible to generate novel structures of substituted aromatics and predict their synthetic accessibility and functional attributes.
| Computational Method | Application | Future Direction |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and reaction mechanisms. | Increased accuracy for complex reaction pathways and excited states. |
| QSAR | Correlation of molecular structure with activity and properties. | Development of more predictive models for complex polysubstituted systems. |
| Machine Learning/AI | De novo molecular design and property prediction. | Integration with automated synthesis platforms for rapid discovery cycles. |
Exploration of Unconventional Reactivities and Transformations of Halogenated Ethylbenzenes
Beyond traditional substitution and coupling reactions, researchers are exploring unconventional ways to harness the reactivity of halogenated ethylbenzenes. These novel transformations can lead to the synthesis of unique molecular architectures that are not readily accessible through conventional means.
Areas of active exploration include:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable the generation of aryl radicals from aryl halides under mild conditions. This approach can be used to forge new C-C and C-heteroatom bonds in ways that are complementary to traditional transition-metal catalysis.
Electrochemistry: Electrochemical methods offer a reagent-free way to induce redox reactions. The electrochemical reduction of aryl halides can generate reactive intermediates that can participate in a variety of transformations.
Halogen Bonding Catalysis: The ability of halogen atoms, particularly iodine, to act as halogen bond donors is being increasingly recognized and utilized in catalysis. This non-covalent interaction can be used to control the stereochemistry or regioselectivity of reactions.
Rearrangement Reactions: Under specific conditions, polysubstituted benzenes can undergo rearrangement reactions, leading to the formation of isomeric products. Understanding and controlling these rearrangements can provide access to novel substitution patterns.
| Reaction Type | Enabling Technology | Potential Application |
| Radical Reactions | Photoredox Catalysis | Formation of novel C-C and C-heteroatom bonds under mild conditions. |
| Redox Transformations | Electrochemistry | Reagent-free generation of reactive intermediates for synthesis. |
| Supramolecular Control | Halogen Bonding | Stereoselective and regioselective synthesis. |
| Isomerization | Thermal or Catalytic | Access to diverse substitution patterns. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-2-ethyl-3-iodobenzene, and how can reaction conditions be optimized?
- Methodology :
- Halogenation Strategies : Sequential halogenation of ethylbenzene derivatives using iodine monochloride (ICl) or electrophilic iodination agents (e.g., N-iodosuccinimide) under controlled temperatures (40–60°C). Chlorination can be achieved via Friedel-Crafts alkylation with AlCl₃ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .
- Validation : Confirm regioselectivity using NOESY NMR to distinguish between ortho, meta, and para substituents .
Q. How can the physical properties (e.g., boiling point, density) of this compound be experimentally determined?
- Methodology :
- Boiling Point : Use microdistillation apparatus under reduced pressure (e.g., 10 mmHg) to avoid decomposition. Compare with structurally analogous compounds (e.g., 1-Chloro-2-iodobenzene: bp 230°C ).
- Density : Pycnometer measurements at 20°C, referencing CRC Handbook data for chloro-iodoarenes (e.g., 1-Chloro-3-iodobenzene: 1.925 g/cm³ ).
- Safety : Handle in a fume hood due to volatile iodine release; use PPE and secondary containment .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify ethyl (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~7.0–7.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
- GC-MS : Confirm molecular ion peak (m/z 266.5) and fragmentation patterns (e.g., loss of I•, m/z 139).
- Elemental Analysis : Validate C (36.1%), H (3.0%), Cl (13.3%), I (47.6%) with ≤0.3% error .
Advanced Research Questions
Q. How does the steric and electronic influence of the ethyl group affect the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Compare Suzuki-Miyaura coupling rates with para-substituted aryl halides. Use Pd(PPh₃)₄ catalyst and arylboronic acids under inert conditions .
- DFT Calculations : Model charge distribution (Mulliken charges) and steric maps (e.g., using Gaussian 16) to predict regioselectivity in nucleophilic aromatic substitution .
- Contradiction Resolution : If literature reports conflicting reactivities, replicate experiments with controlled O₂/moisture levels and characterize byproducts via HRMS .
Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?
- Methodology :
- Stabilization : Add iodine scavengers (e.g., CuI) or conduct reactions under microwave irradiation to reduce thermal exposure .
- In Situ Monitoring : Use Raman spectroscopy to track C–I bond integrity (peak ~550 cm⁻¹).
- Post-Reaction Analysis : Quantify residual iodine via ICP-MS and correlate with yield optimization .
Q. How can computational models predict the environmental persistence and toxicity of this compound?
- Methodology :
- QSAR Modeling : Input molecular descriptors (logP, polar surface area) into EPI Suite to estimate biodegradability (e.g., BIOWIN score) .
- Docking Studies : Simulate binding affinity to cytochrome P450 enzymes (PDB ID: 1TQN) to predict metabolic pathways .
- Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) with LC₅₀ calculations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?
- Methodology :
- Replication : Synthesize the compound using peer-reviewed protocols (e.g., Enamine Ltd.’s alkyl halide methods ).
- Crystallography : Grow single crystals (via slow evaporation in DCM/hexane) and resolve structure via XRD to confirm polymorphism .
- Meta-Analysis : Compare data across CRC Handbook, PubChem, and experimental results, noting solvent purity and calibration standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
